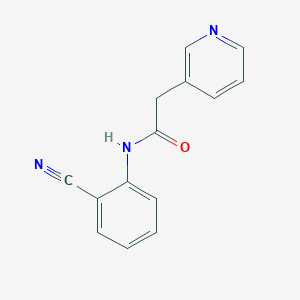
N-(2-cyanophenyl)-2-pyridin-3-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanophenyl)-2-pyridin-3-ylacetamide, also known as CPYAA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been synthesized through various methods. The purpose of
Mecanismo De Acción
The mechanism of action of N-(2-cyanophenyl)-2-pyridin-3-ylacetamide is not fully understood. However, studies have shown that N-(2-cyanophenyl)-2-pyridin-3-ylacetamide can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). Inhibition of these enzymes can lead to anti-inflammatory and antitumor effects.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-2-pyridin-3-ylacetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2-cyanophenyl)-2-pyridin-3-ylacetamide can induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. Additionally, N-(2-cyanophenyl)-2-pyridin-3-ylacetamide has been shown to decrease the expression of HDACs, which can lead to increased acetylation of histones and altered gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-cyanophenyl)-2-pyridin-3-ylacetamide in lab experiments is its potential therapeutic applications. Additionally, N-(2-cyanophenyl)-2-pyridin-3-ylacetamide has been shown to have low toxicity in vitro. However, one limitation is that the mechanism of action of N-(2-cyanophenyl)-2-pyridin-3-ylacetamide is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on N-(2-cyanophenyl)-2-pyridin-3-ylacetamide. One direction is to further investigate the mechanism of action of N-(2-cyanophenyl)-2-pyridin-3-ylacetamide, including its effects on other enzymes and signaling pathways. Additionally, more in vivo studies are needed to determine the efficacy and safety of N-(2-cyanophenyl)-2-pyridin-3-ylacetamide as a potential therapeutic agent. Finally, the development of N-(2-cyanophenyl)-2-pyridin-3-ylacetamide derivatives with improved pharmacological properties may also be an area of future research.
In conclusion, N-(2-cyanophenyl)-2-pyridin-3-ylacetamide is a promising chemical compound that has potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(2-cyanophenyl)-2-pyridin-3-ylacetamide as a therapeutic agent.
Métodos De Síntesis
N-(2-cyanophenyl)-2-pyridin-3-ylacetamide can be synthesized through various methods, including the reaction of 2-acetylpyridine with malononitrile in the presence of ammonium acetate and acetic acid. Another method involves the reaction of 2-acetylpyridine with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. These methods have been reported to yield N-(2-cyanophenyl)-2-pyridin-3-ylacetamide in good yields and purity.
Aplicaciones Científicas De Investigación
N-(2-cyanophenyl)-2-pyridin-3-ylacetamide has been studied for its potential therapeutic applications, including as an anti-inflammatory, antitumor, and antiviral agent. In vitro studies have shown that N-(2-cyanophenyl)-2-pyridin-3-ylacetamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2-cyanophenyl)-2-pyridin-3-ylacetamide has been shown to have antiviral activity against the hepatitis C virus.
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-9-12-5-1-2-6-13(12)17-14(18)8-11-4-3-7-16-10-11/h1-7,10H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRULDIVMIRLIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-2-pyridin-3-ylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B6638843.png)



![2-(3-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]acetamide](/img/structure/B6638867.png)
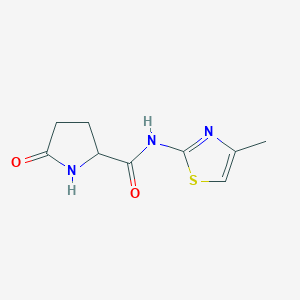

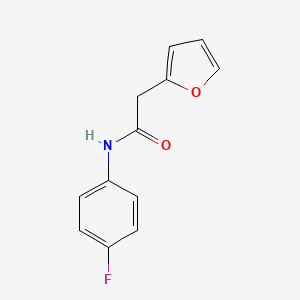
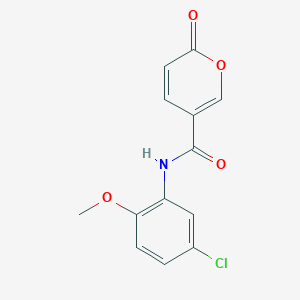
![N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide](/img/structure/B6638934.png)
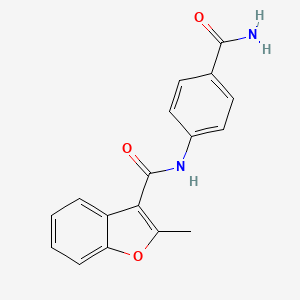
![N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B6638946.png)
![N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide](/img/structure/B6638948.png)
![N-[(3,4-dihydro-2H-1lambda~4~-thiophen-5-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6638956.png)